4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one
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Overview
Description
4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable structure. The presence of an imino group and an oxa-aza configuration adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the imino group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amino alcohols and carbonyl compounds can be reacted in the presence of a suitable catalyst to form the spirocyclic intermediate. Subsequent reactions introduce the imino group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires efficient and cost-effective processes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the imino group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.
Scientific Research Applications
4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of spirocyclic chemistry.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets.
Medicine: The compound’s derivatives are studied for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and interact with active sites of enzymes or receptors. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-2-one: Similar spirocyclic structure but lacks the imino group.
3-Methylene-1-oxaspiro[4.5]decan-2-one: Contains a methylene group instead of an imino group.
1-Oxa-4-azaspiro[4.5]decane: Another spirocyclic compound with different functional groups.
Uniqueness
4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one stands out due to its imino group, which imparts unique reactivity and potential biological activity. The combination of oxa and aza atoms in the spirocyclic structure further enhances its chemical diversity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-6-8(12-7(11)10-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSODYVSKWWDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=NC(=O)O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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